molecular formula C6H6ClN3 B15071820 Pyrimidine, 4-(1-aziridinyl)-6-chloro- CAS No. 14673-04-2

Pyrimidine, 4-(1-aziridinyl)-6-chloro-

Cat. No.: B15071820
CAS No.: 14673-04-2
M. Wt: 155.58 g/mol
InChI Key: MMXBUFOHHCHMGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrimidine, 4-(1-aziridinyl)-6-chloro- is a heterocyclic organic compound that features a pyrimidine ring substituted with a 1-aziridinyl group at the 4-position and a chlorine atom at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimidine, 4-(1-aziridinyl)-6-chloro- typically involves the introduction of the aziridinyl group and the chlorine atom onto the pyrimidine ring. One common method is the nucleophilic substitution reaction, where a suitable pyrimidine precursor is reacted with aziridine and a chlorinating agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the substitution process .

Industrial Production Methods

Industrial production of pyrimidine, 4-(1-aziridinyl)-6-chloro- may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 4-(1-aziridinyl)-6-chloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines, thiols, and halides. Reaction conditions often involve the use of solvents such as ethanol, methanol, or dimethyl sulfoxide (DMSO), and catalysts like palladium or copper complexes to enhance the reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile and reaction conditions used. For example, nucleophilic substitution with amines can yield aminopyrimidines, while ring-opening reactions with thiols can produce thioethers .

Mechanism of Action

The mechanism of action of pyrimidine, 4-(1-aziridinyl)-6-chloro- involves the interaction of the aziridinyl group with biological macromolecules, such as DNA and proteins. The aziridine ring can undergo nucleophilic attack by cellular nucleophiles, leading to the formation of covalent adducts that disrupt normal cellular functions. This mechanism is particularly relevant in its anticancer activity, where the compound induces DNA crosslinking and inhibits DNA replication, ultimately leading to cell death .

Comparison with Similar Compounds

Properties

CAS No.

14673-04-2

Molecular Formula

C6H6ClN3

Molecular Weight

155.58 g/mol

IUPAC Name

4-(aziridin-1-yl)-6-chloropyrimidine

InChI

InChI=1S/C6H6ClN3/c7-5-3-6(9-4-8-5)10-1-2-10/h3-4H,1-2H2

InChI Key

MMXBUFOHHCHMGK-UHFFFAOYSA-N

Canonical SMILES

C1CN1C2=CC(=NC=N2)Cl

Origin of Product

United States

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